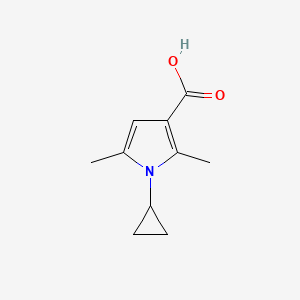
1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, commonly abbreviated as CPDMPCA, is an organic compound belonging to the family of pyrrole carboxylic acids. It is a cyclic compound, which is composed of a cyclopropyl group and a dimethyl group attached to a pyrrole ring. CPDMPCA is a versatile compound with a wide range of applications, ranging from synthetic organic chemistry to scientific research.
Aplicaciones Científicas De Investigación
Inhibition of Mammalian Topoisomerase II
1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives have been studied for their potential to inhibit mammalian topoisomerase II (topo II). This enzyme is crucial in the process of DNA replication and cell division, making it a target for anticancer therapies. In a DNA-cleavage assay using topo II isolated from HeLa cells, 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, a related compound, exhibited significant inhibitory activity (Wentland et al., 1993).
Synthesis of Heterocycles with Cyclopropane Substituents
Methyl 3-cyclopropyl-3-oxopropanoate, a compound closely related to this compound, has been utilized in the synthesis of various heterocycles having a cyclopropane substituent. These reactions have led to the formation of compounds like methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate, highlighting the versatility of these cyclopropane-containing compounds in heterocyclic chemistry (Pokhodylo et al., 2010).
Applications in Antimicrobial Agent Synthesis
The synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, which are structurally related to this compound, has been researched for potential use as antimicrobial agents. These derivatives have shown significant in vitro antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial therapies (Hublikar et al., 2019).
Use in Coordination Polymers for Catalytic Applications
1-(4-Carboxyphenyl)-2,5-dimethyl, 1H-pyrrole-3,4-dicarboxylic acid, a compound structurally similar to this compound, has been used in the synthesis of coordination polymers. These polymers have shown high catalytic activity for solvent-free synthesis of chloropropene carbonate from CO2 and epichlorohydrin under atmospheric CO2 pressure, demonstrating their potential in environmental and green chemistry applications (Chen et al., 2014).
Propiedades
IUPAC Name |
1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-6-5-9(10(12)13)7(2)11(6)8-3-4-8/h5,8H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOZJPFNBFNPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380201 | |
| Record name | 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
423768-58-5 | |
| Record name | 1-Cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-bromophenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272726.png)
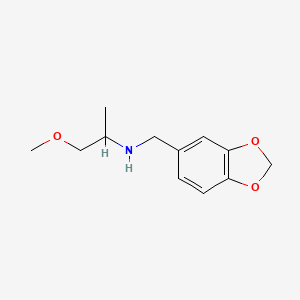
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)
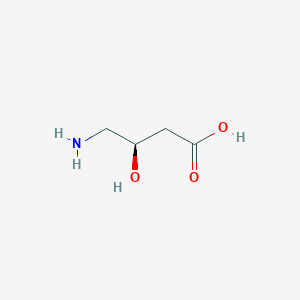
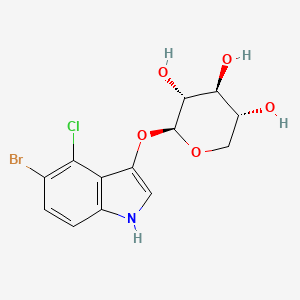
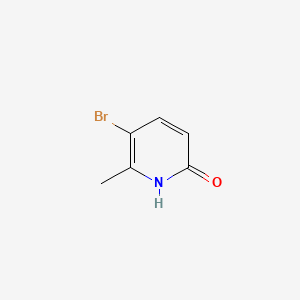



![Benzo[b]thiophene-3-carbonyl chloride](/img/structure/B1272748.png)
![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)

